molecular formula C12H16N2O3 B15312374 4-(4-Methyl-3-nitrophenoxy)piperidine

4-(4-Methyl-3-nitrophenoxy)piperidine

Cat. No.: B15312374
M. Wt: 236.27 g/mol
InChI Key: ZQBJSMFSBLGUKJ-UHFFFAOYSA-N
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Description

4-(4-Methyl-3-nitrophenoxy)piperidine is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-3-nitrophenoxy)piperidine typically involves the reaction of 4-methyl-3-nitrophenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the piperidine ring attacks the nitrophenol derivative, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-3-nitrophenoxy)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-(4-Methyl-3-aminophenoxy)piperidine .

Mechanism of Action

The mechanism of action of 4-(4-Methyl-3-nitrophenoxy)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems . These interactions can modulate different biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

4-(4-methyl-3-nitrophenoxy)piperidine

InChI

InChI=1S/C12H16N2O3/c1-9-2-3-11(8-12(9)14(15)16)17-10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3

InChI Key

ZQBJSMFSBLGUKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2CCNCC2)[N+](=O)[O-]

Origin of Product

United States

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